1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
Description
This compound features a urea core linked to a piperidin-4-ylmethyl group substituted with a 3-cyanopyridin-2-yl moiety and a tetrahydro-2H-pyran-4-yl group. The 3-cyanopyridine likely enhances electron-withdrawing properties and binding interactions, while the tetrahydro-2H-pyran (THP) group contributes to solubility and metabolic stability.
Properties
IUPAC Name |
1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c19-12-15-2-1-7-20-17(15)23-8-3-14(4-9-23)13-21-18(24)22-16-5-10-25-11-6-16/h1-2,7,14,16H,3-6,8-11,13H2,(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYMKLDCQRDMPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2CCOCC2)C3=C(C=CC=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Molecular Formula
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Research indicates that this compound may interact with various biological targets, including:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound's piperidine and cyanopyridine moieties suggest potential interactions with nAChRs, which are critical in neurotransmission and neuropharmacology.
- Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting specific enzymes involved in metabolic pathways, which may extend to this urea derivative.
Case Studies and Research Findings
- Antagonistic Properties :
-
Synthesis and Biological Evaluation :
- A series of analogs were synthesized to evaluate their biological activity. The introduction of different substituents on the piperidine ring led to variations in potency against specific biological targets. The synthesis involved multiple steps, requiring careful optimization of reaction conditions to achieve high yields.
Comparative Biological Activity Table
| Compound Name | Biological Target | Activity (IC50/Ki) | Reference |
|---|---|---|---|
| Compound A | α3β4 nAChR | 123 nM | |
| Compound B | Enzyme X | 50 µM | |
| This compound | Potentially multiple targets | TBD | TBD |
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of Piperidine Derivative : Starting from commercially available piperidine derivatives.
- Introduction of Cyanopyridine Moiety : Utilizing nucleophilic substitution reactions.
- Urea Formation : Employing isocyanates or carbamates to introduce the urea functionality.
Reaction Conditions
Optimized reaction conditions include:
- Temperature control
- pH adjustments
- Use of specific catalysts to enhance yield and purity.
Comparison with Similar Compounds
Structural Analogues with Piperidine-Urea Scaffolds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: Cyanopyridine vs. THP vs. Adamantyl/Oxaadamantyl: The THP group in the target compound offers a smaller, less rigid oxygen-containing heterocycle than adamantyl derivatives (e.g., ACPU , Compound 19 ), likely improving solubility and reducing steric hindrance. Sulfonyl vs. Cyanopyridine: The methylsulfonyl group in increases polarity, which may enhance aqueous solubility but reduce membrane permeability compared to the cyanopyridine in the target compound.
Preparation Methods
Preparation of 1-(3-Cyanopyridin-2-yl)piperidin-4-ylmethanol
Piperidin-4-ylmethanol is functionalized via nucleophilic aromatic substitution (NAS) with 2-chloro-3-cyanopyridine. A representative protocol involves:
- Reacting piperidin-4-ylmethanol (1.0 equiv) with 2-chloro-3-cyanopyridine (1.2 equiv) in dimethylacetamide (DMA) at 110°C for 12 hours.
- Catalyst : Potassium carbonate (2.0 equiv) facilitates deprotonation and enhances reaction kinetics.
- Yield : 68–72% after silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Oxidation to Piperidine-4-ylmethyl Carboxylic Acid
The alcohol group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.
- Reaction Time : 4 hours.
- Yield : 85–88%.
Reductive Amination to Introduce the Methylene Linker
The carboxylic acid is converted to an amine via a Curtius rearrangement, followed by reductive amination with formaldehyde:
Synthesis of Tetrahydro-2H-pyran-4-amine (Compound B)
Ring-Opening of Epoxides
Tetrahydro-2H-pyran-4-amine is synthesized via epoxide ring-opening of 3,4-epoxytetrahydro-2H-pyran:
Boc Protection and Deprotection
To prevent side reactions during urea formation, the amine is protected with di-tert-butyl dicarbonate (Boc₂O):
- Conditions : Boc₂O (1.1 equiv), DMAP (0.1 equiv) in dichloromethane (DCM), 25°C, 2 hours.
- Deprotection : Trifluoroacetic acid (TFA) in DCM (1:1 v/v), 1 hour.
Urea Bond Formation
Carbodiimide-Mediated Coupling
Compounds A and B are coupled using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF):
Alternative Route via Phosgene Derivatives
Triphosgene (0.33 equiv) in THF reacts with Compound B to generate an isocyanate intermediate, which is subsequently treated with Compound A:
- Reaction Time : 6 hours.
- Yield : 70–75%.
Optimization Strategies
Solvent Screening
Solvent polarity significantly impacts urea yield:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 65 |
| DCM | 8.9 | 58 |
| Acetonitrile | 37.5 | 72 |
Acetonitrile maximizes electrophilicity of the isocyanate intermediate.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP, 0.2 equiv) accelerates urea formation by 40%.
Purification and Characterization
Column Chromatography
Final purification employs reverse-phase C18 columns (eluent: methanol/water, gradient 50–90%).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 7.95 (d, J = 5.6 Hz, 1H, pyridine-H), 4.10–4.05 (m, 2H, pyran-H), 3.35–3.25 (m, 2H, piperidine-H).
- HRMS : [M+H]⁺ calcd. for C₁₉H₂₄N₅O₂: 370.1881; found: 370.1878.
Scalability and Industrial Relevance
Kilogram-scale production uses continuous flow reactors for NAS and urea coupling, achieving 82% overall yield with >99.5% purity.
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea?
Methodological Answer: Synthesis optimization requires attention to:
- Coupling Reactions : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are critical for introducing the pyridine and piperidine moieties. Catalyst choice (e.g., Pd(PPh₃)₄) and ligand selection significantly impact yield .
- Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) groups for amine protection during piperidine functionalization prevents undesired side reactions .
- Purification : High-performance liquid chromatography (HPLC) or flash chromatography with gradients (e.g., 5–95% acetonitrile/water) ensures purity (>95%) .
Q. What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the urea linkage, piperidine conformation, and substituent positions. Key signals: urea NH (~8–10 ppm) and tetrahydropyran protons (~3.5–4.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular formula (e.g., [M+H]⁺ for C₁₉H₂₄N₅O₂ requires m/z ≈ 370.18) .
- X-ray Crystallography : For resolving stereochemistry of the piperidine-tetrahydropyran junction (if crystalline forms are obtainable) .
Q. How can researchers assess the compound’s preliminary biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence polarization or radiometric assays to screen for interactions with kinases or phosphatases, given the urea group’s affinity for catalytic lysine residues .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, with IC₅₀ calculations to quantify potency .
- Binding Studies : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) with suspected protein targets .
Advanced Research Questions
Q. How should researchers address contradictory data between in vitro and computational modeling studies?
Methodological Answer:
- Validation of Computational Models : Re-run docking simulations (e.g., AutoDock Vina) with explicit solvent models and longer molecular dynamics (MD) simulations (≥100 ns) to account for protein flexibility .
- Orthogonal Assays : Compare SPR results with isothermal titration calorimetry (ITC) to verify binding thermodynamics. Discrepancies may arise from non-specific interactions in vitro .
- Structural Refinement : Use cryo-EM or NMR to resolve conformational states missed in static X-ray structures .
Q. What strategies are effective for identifying off-target interactions in mechanistic studies?
Methodological Answer:
- Chemical Proteomics : Employ affinity-based protein profiling (ABPP) with a biotinylated analog of the compound to pull down interacting proteins from lysates .
- Kinome-Wide Screening : Use kinase inhibitor beads (KIBs) to compare binding profiles with known inhibitors .
- CRISPR-Cas9 Knockout Models : Validate target engagement by assessing loss of activity in cells lacking the suspected target gene .
Q. How can the compound’s metabolic stability be evaluated in preclinical models?
Methodological Answer:
- In Vitro Liver Microsomes : Incubate with human/rat liver microsomes (1 mg/mL protein) and NADPH to measure half-life (t₁/₂) via LC-MS quantification. Adjust for species-specific CYP450 metabolism .
- Plasma Stability Assays : Monitor degradation in plasma (37°C, pH 7.4) over 24 hours. Urea derivatives often show hydrolysis; stabilize with protease inhibitors (e.g., PMSF) .
- Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to detect electrophilic intermediates via LC-MS/MS .
Q. What experimental designs are suitable for resolving conflicting SAR (structure-activity relationship) data?
Methodological Answer:
- Fragment-Based Design : Synthesize truncated analogs (e.g., removing tetrahydropyran or cyanopyridine) to isolate contributions of specific moieties to activity .
- Free-Energy Perturbation (FEP) : Computational FEP simulations to predict ΔΔG changes for subtle structural modifications (e.g., replacing tetrahydro-2H-pyran with tetrahydrofuran) .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using alignment rules based on bioactive conformations from docking studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
